依地酰胺

描述

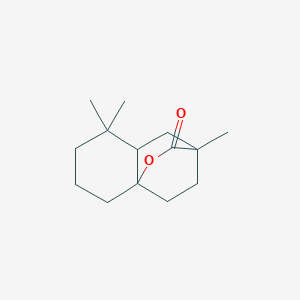

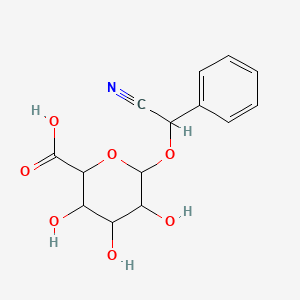

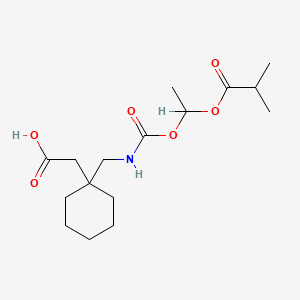

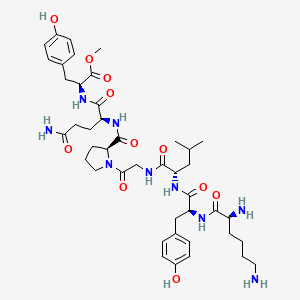

依度酰胺,其 IUPAC 名称为 N-(2-羟乙基)-3-苯基-2-丙烯酰胺,是一种具有显著骨骼肌松弛和抗炎特性的化合物。 它通常被用作局部霜剂来治疗腰痛和其他肌肉疼痛 . 该化合物在各种商品名下有售,包括 Talval、Srilane、Relaxnova 和 Brolitène .

科学研究应用

依度酰胺在科学研究中具有广泛的应用:

化学: 它被用作酰胺合成和反应性研究中的模型化合物。

生物学: 该化合物的肌肉松弛特性使其在与肌肉生理学和药理学相关的研究中非常有价值。

医学: 依度酰胺用于临床研究以探索其治疗肌肉疾病的治疗潜力。

作用机制

依度酰胺的作用机制涉及它与肌肉组织中特定分子靶点的相互作用。 据信它抑制某些化合物(如咖啡因)的代谢,从而导致肌肉放松和炎症减轻 . 确切的分子途径和靶点仍在研究中,但该化合物的作用主要归因于其调节肌肉收缩力和炎症反应的能力 .

类似化合物:

肉桂酸酰胺: 依度酰胺属于肉桂酸酰胺类,其中包括 N-(2-羟乙基)肉桂酰胺等化合物。

肌肉松弛剂: 其他具有相似特性的肌肉松弛剂包括甲羧苄胺和卡立索普多.

独特性: 依度酰胺独特的肌肉松弛和抗炎特性的结合使其有别于其他类似化合物。 它抑制咖啡因代谢的能力及其局部应用使其成为治疗局部肌肉疼痛的宝贵治疗剂 .

生化分析

Biochemical Properties

Idrocilamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been reported to be a potent inhibitor of the metabolism of caffeine . This interaction suggests that Idrocilamide can influence the activity of enzymes involved in caffeine metabolism, such as cytochrome P450 enzymes. Additionally, Idrocilamide’s anti-inflammatory effects are likely mediated through its interaction with inflammatory mediators and enzymes involved in the inflammatory response .

Cellular Effects

Idrocilamide exerts various effects on different types of cells and cellular processes. It has been shown to have a direct depressant effect on the mechanical tension of rat soleus muscle fibers . This suggests that Idrocilamide can influence muscle cell function by modulating the contractile properties of muscle fibers. Furthermore, Idrocilamide’s anti-inflammatory actions may involve the modulation of cell signaling pathways and gene expression related to inflammation . These effects can impact cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of Idrocilamide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. Idrocilamide has been reported to inhibit the metabolism of caffeine, indicating its interaction with cytochrome P450 enzymes . This inhibition can lead to changes in the levels of caffeine and its metabolites in the body. Additionally, Idrocilamide’s anti-inflammatory effects may be mediated through its interaction with inflammatory mediators and enzymes, leading to changes in gene expression and the suppression of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Idrocilamide can change over time due to its stability and degradation. Studies have shown that Idrocilamide can undergo degradation under acidic and alkaline conditions . The stability of Idrocilamide in biological fluids, such as plasma and urine, has been investigated, and it has been found to be relatively stable with mean recoveries close to 100% . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that Idrocilamide can maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of Idrocilamide vary with different dosages in animal models. Studies have shown that Idrocilamide can exhibit toxic or adverse effects at high doses . Threshold effects have been observed, indicating that there is a dosage range within which Idrocilamide is effective without causing significant toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic use to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

Idrocilamide is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been reported to inhibit the metabolism of caffeine, suggesting its involvement in pathways related to caffeine metabolism . This inhibition can affect metabolic flux and the levels of metabolites in the body. Understanding the metabolic pathways of Idrocilamide can provide insights into its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of Idrocilamide within cells and tissues involve interactions with transporters and binding proteins. Idrocilamide’s ability to inhibit the metabolism of caffeine suggests that it may interact with transporters involved in the uptake and distribution of caffeine and its metabolites . These interactions can influence the localization and accumulation of Idrocilamide within specific tissues, affecting its overall activity and efficacy .

Subcellular Localization

Idrocilamide’s subcellular localization can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Idrocilamide can provide insights into its mechanism of action and potential effects on cellular processes .

准备方法

合成路线和反应条件: 依度酰胺可以通过涉及肉桂酸和乙醇胺的反应合成。该过程通常涉及肉桂酸的酯化,然后用乙醇胺进行酰胺化。 反应条件通常包括使用催化剂和控制温度以确保最佳产率 .

工业生产方法: 在工业环境中,依度酰胺的生产可能涉及大规模的酯化和酰胺化过程。 连续流动反应器和先进的纯化技术的使用确保了最终产品的纯度和产率 .

化学反应分析

反应类型: 依度酰胺会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成相应的氧化产物。

还原: 还原反应可以将依度酰胺转化为其还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠等还原剂。

形成的主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生胺衍生物 .

相似化合物的比较

Cinnamic Acid Amides: Idrocilamide belongs to the class of cinnamic acid amides, which includes compounds like N-(2-hydroxyethyl)cinnamamide.

Muscle Relaxants: Other muscle relaxants with similar properties include methocarbamol and carisoprodol.

Uniqueness: Idrocilamide’s unique combination of muscle relaxant and anti-inflammatory properties sets it apart from other similar compounds. Its ability to inhibit caffeine metabolism and its topical application make it a valuable therapeutic agent for localized muscular pain .

属性

IUPAC Name |

N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCTXCOERRNGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046404 | |

| Record name | Idrocilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-46-2 | |

| Record name | Idrocilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idrocilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

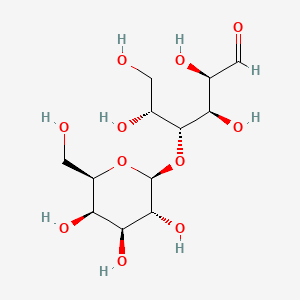

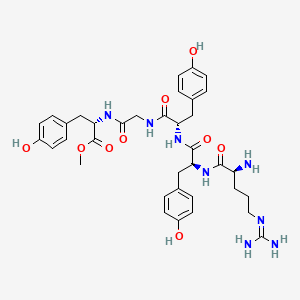

![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)

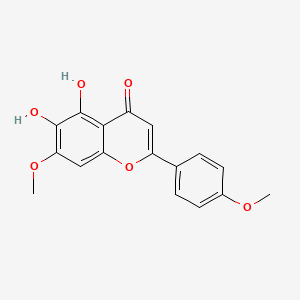

![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)